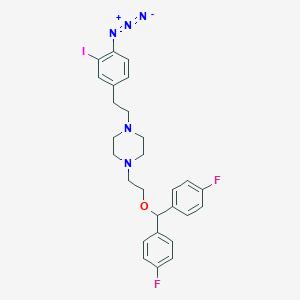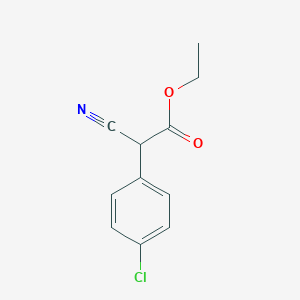![molecular formula C9H5ClOS B051202 Benzo[b]thiophen-7-carbonylchlorid CAS No. 120081-47-2](/img/structure/B51202.png)
Benzo[b]thiophen-7-carbonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene-7-carbonyl chloride is a chemical compound with the molecular formula C9H5ClOS. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene-7-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds with potential therapeutic properties.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and polymers
Wirkmechanismus
Target of Action
Benzo[b]thiophene-7-carbonyl chloride is a chemical compound that has been studied for its potential anticancer effects . The primary targets of this compound are cancer cells, particularly HT-29 and A549 cell lines . The compound interacts with these cells, leading to changes in their growth and proliferation .
Mode of Action
The compound’s mode of action involves its interaction with the VEGFR2 receptor, a key player in angiogenesis . The compound binds well to the active site of the VEGFR2 receptor, inhibiting its function and thus potentially slowing down the growth of cancer cells .
Biochemical Pathways
Its ability to bind to the vegfr2 receptor suggests that it may impact pathways related to angiogenesis, a process crucial for tumor growth and metastasis .
Result of Action
In vitro studies have shown that Benzo[b]thiophene-7-carbonyl chloride exhibits antiproliferative activities on HT-29 and A549 cancer cell lines . Specifically, it has been observed to induce apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells .
Action Environment
The action, efficacy, and stability of Benzo[b]thiophene-7-carbonyl chloride can be influenced by various environmental factors. For instance, the compound is a beige solid that should be stored at room temperature . It is also important to note that the compound is classified as hazardous, with safety information indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-7-carbonyl chloride typically involves the chlorination of benzo[b]thiophene-7-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_6\text{O}_2\text{S} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_5\text{ClOS} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of benzo[b]thiophene-7-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[b]thiophene-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: It can be reduced to benzo[b]thiophene-7-carboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to benzo[b]thiophene-7-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Benzo[b]thiophene-7-carboxaldehyde: Formed from reduction reactions.
Benzo[b]thiophene-7-carboxylic acid: Formed from oxidation reactions.
Vergleich Mit ähnlichen Verbindungen
- Benzo[b]thiophene-2-carbonyl chloride
- Benzo[b]thiophene-3-carbonyl chloride
- Benzo[b]thiophene-4-carbonyl chloride
Comparison: Benzo[b]thiophene-7-carbonyl chloride is unique due to its position on the benzo[b]thiophene ring, which influences its reactivity and the types of products formed. Compared to other benzo[b]thiophene carbonyl chlorides, it may exhibit different reactivity patterns and applications in organic synthesis .
Eigenschaften
IUPAC Name |
1-benzothiophene-7-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILFWFGWWHGBHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)Cl)SC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557787 |
Source


|
| Record name | 1-Benzothiophene-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120081-47-2 |
Source


|
| Record name | 1-Benzothiophene-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

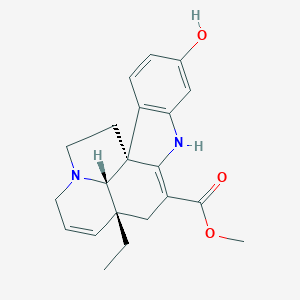
![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)
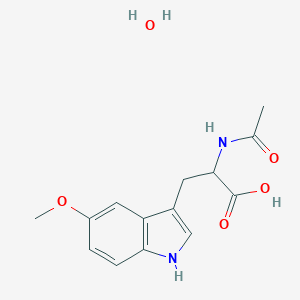


![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
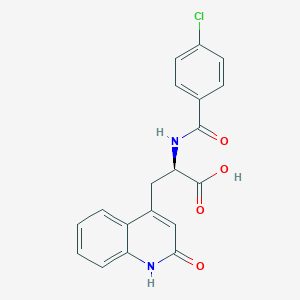
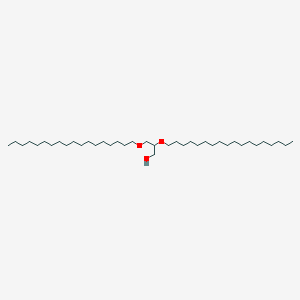
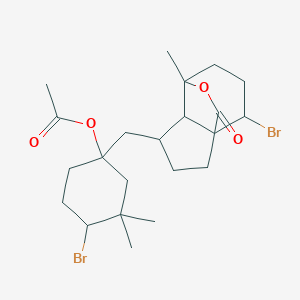
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)

